5-Chloro-3,3-dimethylindan-1-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H11ClO |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
5-chloro-3,3-dimethyl-2H-inden-1-one |
InChI |
InChI=1S/C11H11ClO/c1-11(2)6-10(13)8-4-3-7(12)5-9(8)11/h3-5H,6H2,1-2H3 |
InChI Key |
WUPLKSRLXYKEMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C1C=C(C=C2)Cl)C |
Origin of Product |
United States |
Structural Framework and Nomenclature Within Indanone Chemistry
5-Chloro-3,3-dimethylindan-1-one belongs to the indanone class of organic compounds, which are characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. orgsyn.org The systematic IUPAC name for this compound is 5-chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one . This nomenclature precisely describes its molecular architecture:
Indan-1-one : The core structure is an indanone, indicating the fusion of a benzene and cyclopentane (B165970) ring with a ketone group at the first position of the cyclopentane ring. buchler-gmbh.comnih.gov
5-Chloro : A chlorine atom is substituted on the fifth carbon of the benzene ring portion of the molecule.
3,3-dimethyl : Two methyl groups are attached to the third carbon of the cyclopentane ring. The presence of this gem-dimethyl group is a notable feature that influences the compound's stereochemistry and reactivity.
The intramolecular Friedel-Crafts acylation is a primary method for synthesizing the indanone core, typically from 3-arylpropionic acids. orgsyn.orgbeilstein-journals.orgresearchgate.net For this compound, this would involve the cyclization of a precursor like 3-(4-chlorophenyl)-3,3-dimethylpropanoic acid.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 30428-23-0 |
| Molecular Formula | C₁₁H₁₁ClO |
| Molecular Weight | 194.66 g/mol |
| LogP | 3.82 |
| Flash Point | 153.3±18.7 °C |
| Exact Mass | 194.049850 u |
This data is compiled from chemical databases and may be predicted or experimental. google.com
Significance As a Precursor in Advanced Organic Synthesis
The true significance of 5-Chloro-3,3-dimethylindan-1-one in chemical research lies in its utility as a versatile intermediate for the synthesis of more complex, often biologically active, molecules. The ketone functional group and the substituted aromatic ring provide reactive sites for a variety of chemical transformations.
While extensive research on the applications of this specific dimethylated chloroindanone is still emerging, its role as a synthetic precursor has been demonstrated. For instance, it serves as the starting material for the preparation of chiral amines, which are valuable building blocks in medicinal chemistry. lookchem.com Key examples of compounds synthesized from this compound include:
(1S)-5-chloro-3,3-dimethylindan-1-amine lookchem.com
(2R)-2-{[(1S)-5-chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl]amino}-2-phenylethanol lookchem.com
The synthesis of these derivatives highlights the importance of this compound in accessing stereochemically defined structures. The conversion of the ketone to an amine introduces a chiral center, allowing for the development of enantiomerically pure compounds.
Overview of Key Research Domains in the Chemistry of 5 Chloro 3,3 Dimethylindan 1 One
Historical and Current Preparative Routes to Indanone Scaffolds
The construction of the indanone core has been a subject of extensive study for over a century, leading to the development of a variety of synthetic strategies.
Friedel-Crafts Acylation and Cyclization Strategies
The intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones. nih.govnih.gov This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govnih.gov The first synthesis of the parent 1-indanone (B140024) was reported in 1927, achieved through the reaction of phenylpropionic acid chloride with aluminum chloride. nih.gov
Historically, these reactions required harsh conditions, such as the use of strong acids like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃) in stoichiometric amounts, often at high temperatures. nih.govd-nb.info While effective, these methods suffer from drawbacks including low yields, the use of toxic reagents, and long reaction times. preprints.orgpreprints.org
Modern advancements have focused on developing more efficient and environmentally benign catalysts. nih.gov Lanthanide triflates, such as terbium triflate (Tb(OTf)₃), have been shown to catalyze the dehydrative cyclization of 3-arylpropionic acids, even those with deactivating halogen substituents. nih.govresearchgate.net Superacid-catalyzed intramolecular Friedel-Crafts acylation of 3-arylpropionic acids has also been reported as an improved method. nih.govmdpi.com Furthermore, the use of Meldrum's acid derivatives in intramolecular Friedel-Crafts reactions, catalyzed by metal triflates, offers an alternative route to 1-indanones. nih.govresearchgate.net
A one-pot process for preparing 1-indanones from benzoic acids has been developed, involving the in-situ formation of acyl chlorides, reaction with ethylene, and subsequent intramolecular Friedel-Crafts alkylation. nih.govresearchgate.net This scalable and cost-effective method has general applicability for the manufacturing of various 1-indanones. researchgate.net
Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for Indanone Synthesis
| Catalyst | Substrate | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Aluminum chloride (AlCl₃) | Phenylpropionic acid chloride | Benzene (B151609) | Historical significance, high yield for parent indanone | nih.gov |
| Polyphosphoric acid (PPA) | α,β-Unsaturated carboxylic acids and benzene derivatives | High temperature | One-pot synthesis | d-nb.info |
| Terbium triflate (Tb(OTf)₃) | 3-Arylpropionic acids | 250 °C | Effective for deactivated systems | nih.govresearchgate.net |
| Superacids (e.g., Triflic acid) | 3-Arylpropionic acids | Milder conditions than traditional methods | Improved efficiency | nih.govmdpi.com |
| Metal triflates (e.g., Sc(OTf)₃) | Meldrum's acid derivatives | Varies | Alternative substrate scope | nih.govresearchgate.net |
Alternative Cyclization Methods and Their Efficacy
Beyond the Friedel-Crafts reaction, several other cyclization methods have been developed for the synthesis of indanones, each with its own set of advantages and limitations.
The Nazarov cyclization , an electrocyclic reaction of divinyl ketones, is a powerful tool for constructing five-membered rings, including the indanone skeleton. nih.govpreprints.org This reaction can be promoted by various Lewis or Brønsted acids. preprints.org While traditionally requiring strong acids and high temperatures, microwave-assisted Nazarov cyclizations have emerged as a more sustainable alternative. preprints.org
Palladium-catalyzed cyclization of 3-(2-iodoaryl)propanenitriles offers an efficient route to 1-indanones and is compatible with a wide range of functional groups. nih.gov Other transition metal-catalyzed reactions, such as the rhodium-catalyzed intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives and nickel-catalyzed reductive cyclization of enones, have been successfully employed for the enantioselective synthesis of chiral 3-aryl-1-indanones. organic-chemistry.org
More recently, a metal- and additive-free method for the synthesis of indanones has been developed via the intramolecular hydroacylation of 2-vinylbenzaldehyde, using L-proline as an environmentally benign catalyst. rsc.org This approach provides a greener synthetic pathway to indanone scaffolds with good to excellent yields. rsc.org Additionally, cation-directed 5-endo-trig cyclizations, catalyzed by chiral ammonium (B1175870) salts, have been shown to be a highly enantio- and diastereoselective route to complex indanes. nih.govproquest.com
Specific Synthesis of this compound
The synthesis of the specifically substituted this compound can be approached through several synthetic routes, building upon the general strategies for indanone formation.
Oxidative Transformations of Indane Precursors
One potential route to this compound involves the oxidation of a suitable 5-chloro-3,3-dimethylindane precursor. The oxidation of indanes to indanones is a known transformation. For instance, the aerobic oxidation of indane at room temperature, catalyzed by multimetallic nanoclusters in the presence of a radical initiator, has been reported to yield indanone. researchgate.net This method demonstrates the potential for direct C-H activation and oxidation to form the desired ketone functionality. While specific examples for the 5-chloro-3,3-dimethyl substituted system are not prevalent in the literature, this approach represents a plausible synthetic strategy.
Functional Group Interconversion Strategies
Functional group interconversion (FGI) is a fundamental concept in organic synthesis, allowing for the transformation of one functional group into another. fiveable.meyoutube.comimperial.ac.uk In the context of synthesizing this compound, FGI could be employed in several ways. For example, a pre-existing indanone with a different substituent on the aromatic ring could potentially be converted to the chloro-substituted derivative. However, a more common and direct approach involves starting with a precursor that already contains the chloro and dimethyl functionalities.
A patented method describes the synthesis of 5-chloro-1-indanone from 3-chlorobenzaldehyde (B42229). chemicalbook.comwipo.int The process involves an initial reaction with propionic acid to form 3-chlorophenylpropionic acid, followed by an intramolecular Friedel-Crafts acylation to yield 5-chloro-1-indanone. chemicalbook.comwipo.intbeilstein-journals.org To obtain the 3,3-dimethyl derivative, a similar strategy could be employed starting with 3-chloro-1-(3,3-dimethyl-1-oxo-1-phenylpropan-2-yl)benzene or a related precursor.
Another patented method for producing 5-chloro-1-indanone involves the cyclization of 3',4-dichloropropiophenone in the presence of aluminum chloride at high temperatures. google.com This suggests that a suitably substituted propiophenone (B1677668) could serve as a key intermediate for the synthesis of this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. nih.gov The goal is to develop processes that are more environmentally benign, safer, and more efficient.
In the context of indanone synthesis, several green chemistry approaches have been explored. The use of microwave irradiation and high-intensity ultrasound as non-conventional energy sources has been shown to accelerate intramolecular Friedel-Crafts acylations, often leading to cleaner reactions and higher yields in shorter reaction times. nih.gov The development of catalytic methods, as opposed to stoichiometric reagents, is a key tenet of green chemistry. nih.govnih.gov The use of reusable catalysts, such as metal triflates, further enhances the green credentials of a synthetic process. nih.gov
The use of greener solvents is another important aspect. A study on the Nazarov cyclization for indanone synthesis explored the use of 4-methyltetrahydropyran (4-MeTHP) as a more sustainable alternative to traditional, more hazardous solvents. preprints.orgpreprints.org While the yield was lower in this specific case, the approach significantly reduced the environmental impact of the work-up procedure. preprints.org
For the specific synthesis of this compound, applying these green principles would involve favoring catalytic over stoichiometric Friedel-Crafts conditions, exploring microwave or ultrasound-assisted reactions, and selecting environmentally friendly solvents. The development of a one-pot synthesis from readily available starting materials would also be a significant step towards a more sustainable process. rsc.org
Solvent Selection and Waste Minimization
Waste minimization is intrinsically linked to solvent selection and reaction efficiency. One patented method for producing 5-chloro-1-indanone highlights a process that avoids strong acids, thereby reducing the generation of large amounts of acidic wastewater and associated environmental pollution. google.com Another strategy involves the use of solvents that can be easily recovered and reused. For example, a process using toluene (B28343) for extraction allows the solvent to be evaporated and reused in subsequent batches, significantly lowering the process mass intensity. google.com The principles of green chemistry are increasingly being applied, favoring the use of aqueous media or solvent-free conditions where possible, representing a paradigm shift in the synthesis of specialty chemicals like indanones. nih.govresearchgate.net
Table 1: Comparison of Solvent Systems in Indanone Synthesis
| Solvent System | Reactants/Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Methylene (B1212753) Chloride | 3-chlorophenylpropionic acid, malonyl chloride (Friedel-Crafts) | Effective dissolution of reactants. | google.com |
| Toluene and Petroleum Ether | 3',4-dichloropropiophenone (Cyclization) | Toluene is effective for extraction and can be recycled. | google.com |
| Dimethyl Formamide (DMF) / Dimethyl Carbonate (DMC) | Indanone carboxymethylation | Remarkable contribution to reaction speed; improved yield. asianpubs.org | asianpubs.org |
| Aqueous Ethanol | One-pot cyclo-condensation | Environmentally benign, cost-effective, "green" solvent system. researchgate.net | researchgate.net |
Catalyst Development for Sustainable Production
Catalysis is at the heart of modern synthetic chemistry, and the production of this compound is no exception. The development has trended away from stoichiometric, often harsh, traditional catalysts towards more efficient, sustainable, and recyclable options.
The classical method for the intramolecular cyclization to form the indanone ring is the Friedel-Crafts acylation, which traditionally uses strong Lewis acids like aluminum chloride (AlCl₃) in stoichiometric amounts. google.comsapub.org While effective, this generates a large volume of hydrolyzed aluminum waste, which is difficult to handle and dispose of. To address this, research has focused on alternative catalysts. One improved method utilizes zinc chloride (ZnCl₂), which can be more moderate and lead to a cleaner reaction profile. google.com Other strong Brønsted acids like methanesulfonic acid (MSA) have also been used for Friedel-Crafts cyclizations as an alternative to polyphosphoric acid (PPA). masterorganicchemistry.com
The pursuit of sustainability has spurred the development of novel catalytic systems. For the broader class of indanone and indene (B144670) syntheses, catalysts based on abundant and less toxic metals are gaining traction. For example, cobalt-based catalysts have been developed for the sustainable synthesis of indenes, offering a cheaper alternative to precious metal catalysts. uva.nl This principle of using earth-abundant metals is a key direction for the sustainable production of related compounds. Furthermore, cutting-edge techniques like photocatalysis are emerging for the synthesis of indanone derivatives. acs.org These methods can offer mild reaction conditions and unique reactivity pathways, aligning with green chemistry goals of reducing energy consumption and hazardous reagent use. nih.gov
Table 2: Evolution of Catalysts for Indanone Ring Formation
| Catalyst | Reaction Type | Characteristics | Reference |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | Traditional, effective but requires stoichiometric amounts, generates significant waste. google.comsapub.org | google.comsapub.org |
| Zinc Chloride (ZnCl₂) | Friedel-Crafts Acylation | Milder Lewis acid, presented as a more environmentally friendly alternative to AlCl₃. google.com | google.com |
| Niobium Pentachloride (NbCl₅) | Friedel-Crafts Reaction | Highly oxophilic catalyst used for one-step synthesis of various 1-indanone derivatives. beilstein-journals.org | beilstein-journals.org |
| Cobalt Complexes | Radical Cyclization (for Indenes) | Sustainable approach using abundant, inexpensive first-row transition metals. uva.nl | uva.nl |
| Photocatalysts | Radical Cascade Cyclization | Modern, green approach using light to drive the reaction under mild conditions. acs.org | acs.org |
Regioselectivity and Stereoselectivity in Indanone Formation
Controlling the precise spatial arrangement of atoms is a fundamental challenge in chemical synthesis. In the context of this compound, regioselectivity is paramount to ensure the correct isomer is formed, while stereoselectivity is a broader consideration for the synthesis of related chiral indanones.
Regioselectivity: The formation of the 5-chloro isomer, as opposed to other potential isomers (e.g., 7-chloro), is a direct consequence of the directing effects of the substituents on the aromatic ring during the key intramolecular Friedel-Crafts acylation step. The precursor is typically a derivative of 3,3-dimethyl-phenylpropionic acid bearing a chlorine atom on the phenyl ring. The cyclization involves an electrophilic attack by the acyl group onto the aromatic ring. The alkyl chain is an activating, ortho-, para- directing group, while the chlorine atom is a deactivating, but also ortho-, para- directing group. The cyclization must occur ortho to the bulky alkyl side chain. The chlorine atom at the para position relative to the side chain ensures that this ortho position is the most electronically favored site for acylation, leading specifically to the this compound product. Alternative synthetic strategies, such as the Nazarov cyclization of divinyl ketones, can present greater regioselectivity challenges, where the final position of the double bond is sensitive to the substitution pattern on the dienone precursor. beilstein-journals.orgorganic-chemistry.org
Stereoselectivity: The target molecule, this compound, is achiral. The presence of the gem-dimethyl group at the C-3 position means that no stereocenter is created at this carbon during the cyclization. Therefore, stereoselectivity at C-3 is not a factor in its synthesis. However, in the synthesis of other indanones that may have different substituents at the C-2 or C-3 positions, stereoselectivity becomes a critical issue. For example, if the C-3 position were substituted with two different groups, a chiral center would be formed, and controlling the stereochemistry would be essential. Advanced methods like the silicon-directed Nazarov cyclization have been developed to control the stereochemistry of the newly formed ring in the synthesis of complex, polycyclic molecules containing an indanone core. wikipedia.org While not directly applicable to the achiral target compound, these principles are vital in the broader field of indanone synthesis.
Reactions Involving the Ketone Carbonyl Moiety
The ketone group at the C1 position is a primary site for chemical modification, readily undergoing nucleophilic addition and condensation reactions.
Nucleophilic Addition Reactions
The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. A common transformation is the reduction of the ketone to the corresponding secondary alcohol, 5-chloro-3,3-dimethyl-1-indanol. This can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. masterorganicchemistry.com The resulting alcohol serves as a precursor for further functionalization.
While specific examples for this compound are not extensively documented in the literature, it is anticipated to react with organometallic reagents such as Grignard reagents (e.g., methylmagnesium bromide) to yield tertiary alcohols. masterorganicchemistry.com Similarly, the Reformatsky reaction, employing an α-halo ester and zinc, would likely produce β-hydroxy esters. researchgate.net The steric hindrance imposed by the gem-dimethyl group at the C3 position might influence the reaction rates and yields of these nucleophilic additions compared to the unsubstituted 1-indanone.
Another important class of nucleophilic addition is the Wittig reaction, which converts ketones into alkenes. nih.gov The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to yield 1-methylene-5-chloro-3,3-dimethylindane. This transformation is a powerful tool for introducing exocyclic double bonds.
Epoxidation of the carbonyl group to form a spiro-oxirane can also be envisioned. This is typically achieved using a sulfur ylide, such as dimethylsulfoxonium methylide. The resulting spiro[5-chloro-3,3-dimethylindan-1,2'-oxirane] would be a versatile intermediate for further synthetic manipulations.
Table 1: Examples of Nucleophilic Addition Reactions on the Indanone Core
| Reaction Type | Reagent(s) | Expected Product | Reference |
| Reduction | Sodium Borohydride (NaBH₄) | 5-Chloro-3,3-dimethyl-1-indanol | masterorganicchemistry.com |
| Grignard Reaction | RMgX (e.g., CH₃MgBr) | 1-Alkyl-5-chloro-3,3-dimethyl-1-indanol | masterorganicchemistry.com |
| Wittig Reaction | Ph₃P=CHR | 1-Alkylidene-5-chloro-3,3-dimethylindane | nih.gov |
| Reformatsky Reaction | BrZnCH₂CO₂Et | Ethyl 2-(5-chloro-1-hydroxy-3,3-dimethylindan-1-yl)acetate | researchgate.net |
| Epoxidation | (CH₃)₃S⁺I⁻, NaH | Spiro[5-chloro-3,3-dimethylindan-1,2'-oxirane] | General Knowledge |
Condensation and Derivatization at C1
The ketone functionality allows for a variety of condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. The Knoevenagel condensation, for instance, involves the reaction of the ketone with an active methylene compound. With malononitrile (B47326) in the presence of a basic catalyst, it is expected to yield 2-(5-chloro-3,3-dimethylindan-1-ylidene)malononitrile. researchgate.net
Furthermore, this compound can serve as a building block for the synthesis of more complex heterocyclic systems. For example, its condensation with hydrazines can lead to the formation of indazole derivatives, and its use in the Pfitzinger reaction with isatin (B1672199) could potentially yield quinoline-4-carboxylic acids. nih.gov
Transformations at the Indanone Ring System
Beyond the ketone, the indanone framework itself can be chemically modified through reactions on the aromatic ring and the five-membered ring.
Electrophilic Aromatic Substitution on the Chlorinated Phenyl Ring
The benzene ring of the indanone system can undergo electrophilic aromatic substitution. The directing effects of the substituents—the chloro group (ortho-, para-directing and deactivating) and the alkyl portion of the fused ring (ortho-, para-directing and activating)—will influence the position of substitution.
A key example is nitration. The nitration of the related 5-chloro-1-indanone has been reported to yield 5-chloro-6-nitro-1-indanone when treated with fuming nitric acid at low temperatures. nih.gov By analogy, this compound is expected to undergo nitration at the C6 position, ortho to the chloro group and para to the point of fusion of the five-membered ring. The electron-withdrawing nature of the carbonyl group further deactivates the C7 position.
Halogenation, such as bromination, on similar indanone systems has also been studied. youtube.com For this compound, bromination would likely occur at the C6 position as well, driven by the directing effects of the existing substituents. Friedel-Crafts reactions, such as acylation or alkylation, are also feasible, although the deactivating effect of the chloro group and the ketone might require forcing conditions. researchgate.net
Table 2: Electrophilic Aromatic Substitution on the 5-Chloroindanone Ring
| Reaction Type | Reagent(s) | Expected Major Product | Reference |
| Nitration | Fuming HNO₃ | 5-Chloro-3,3-dimethyl-6-nitroindan-1-one | nih.gov |
| Bromination | Br₂, FeBr₃ | 6-Bromo-5-chloro-3,3-dimethylindan-1-one | youtube.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-5-chloro-3,3-dimethylindan-1-one | researchgate.net |
Functionalization of the Five-Membered Ring
The α-carbon (C2) to the carbonyl group is another site for chemical modification. The presence of the gem-dimethyl group at C3 prevents enolization towards that position, thus reactions involving enolates will selectively occur at the C2 position.
For instance, α-halogenation can be achieved under acidic or basic conditions. Bromination of similar indanones at the α-position has been reported. youtube.com Alkylation at the C2 position is also a possibility, proceeding through the enolate formed by treatment with a suitable base like lithium diisopropylamide (LDA), followed by the addition of an alkyl halide.
Ring Expansion and Contraction Methodologies
The indanone skeleton can be rearranged to form larger or smaller ring systems. The Baeyer-Villiger oxidation, for example, involves the insertion of an oxygen atom adjacent to the carbonyl group. nih.gov For this compound, this reaction, typically using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of a six-membered lactone (a cyclic ester).
Ring expansion can also be achieved through reactions like the Schmidt reaction or the Tiffeneau-Demjanov rearrangement. The Schmidt reaction, using hydrazoic acid (HN₃) in the presence of a strong acid, would convert the ketone into a lactam (a cyclic amide), expanding the five-membered ring to a six-membered nitrogen-containing ring. The Tiffeneau-Demjanov rearrangement, which proceeds via an aminomethyl alcohol intermediate, can also be employed for a one-carbon ring expansion to a six-membered cycloalkanone derivative. The application of these methods to this compound would provide access to novel heterocyclic and carbocyclic frameworks.
Reactivity of the Chloro Substituent
The chloro substituent at the 5-position of the 3,3-dimethylindan-1-one core is the primary site of reactivity for the transformations discussed herein. Its reactivity is influenced by the electronic nature of the indanone ring system and the steric environment around the C-Cl bond.
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for the functionalization of aryl halides. masterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged Meisenheimer intermediate, followed by the departure of the leaving group. masterorganicchemistry.com The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com
In the case of this compound, the ketone functionality acts as a moderate electron-withdrawing group. However, its meta-position relative to the chloro substituent means its activating effect is attenuated. Consequently, forcing conditions, such as high temperatures, strong bases, or the use of highly nucleophilic reagents, would likely be necessary to effect nucleophilic aromatic substitution. Potential nucleophiles could include alkoxides, thiolates, and amines, leading to the corresponding ether, thioether, and aniline (B41778) derivatives. It is important to note that under extremely strong basic conditions, an alternative "benzyne" mechanism might operate, proceeding through a highly reactive aryne intermediate. masterorganicchemistry.com
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and aryl chlorides are common substrates for these transformations.
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron reagent (typically a boronic acid or ester) and an organohalide. libretexts.org For the Suzuki-Miyaura coupling of this compound, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base are required. researchgate.nettcichemicals.com The choice of ligand is crucial for activating the relatively inert C-Cl bond. Modern bulky, electron-rich phosphine ligands are often effective for coupling aryl chlorides. researchgate.net This reaction would enable the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 5-position of the indanone core.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction would install an alkynyl moiety onto the indanone scaffold, a valuable functional group for further transformations. Copper-free Sonogashira protocols have also been developed and could be applicable. organic-chemistry.org
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.net It is a highly versatile method for the synthesis of arylamines. The Buchwald-Hartwig amination of this compound with primary or secondary amines would yield the corresponding 5-amino-3,3-dimethylindan-1-one derivatives. nih.gov The reaction conditions, particularly the choice of palladium precursor, ligand, and base, would need to be optimized for this specific substrate. researchgate.net
| Cross-Coupling Reaction | Reactants | Catalytic System | Potential Product |
| Suzuki-Miyaura | This compound, Arylboronic acid | Pd catalyst, Phosphine ligand, Base | 5-Aryl-3,3-dimethylindan-1-one |
| Sonogashira | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-3,3-dimethylindan-1-one |
| Buchwald-Hartwig | This compound, Amine | Pd catalyst, Phosphine ligand, Base | 5-Amino-3,3-dimethylindan-1-one |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgtcichemicals.com The inclusion of this compound in an MCR could proceed via two main pathways.
Firstly, the ketone functionality of the indanone could participate in classic carbonyl-based MCRs, such as the Biginelli or Hantzsch reactions, prior to modification of the chloro group. organic-chemistry.org Alternatively, the chloro-substituted aromatic ring could be a component in a metal-catalyzed MCR. For instance, a palladium-catalyzed process could involve the initial oxidative addition of the C-Cl bond to the palladium center, followed by sequential insertion of other reactants, such as an alkyne and an amine, to build a more complex heterocyclic system fused to the indanone framework. The development of such a reaction would represent a novel and atom-economical approach to complex molecular architectures based on the 3,3-dimethylindan-1-one scaffold.
Mechanistic Investigations of Transformations Involving 5 Chloro 3,3 Dimethylindan 1 One
Elucidation of Reaction Pathways
Identification of Key Intermediates
The identification of key intermediates is crucial for understanding any reaction mechanism. For transformations involving 1-indanones, potential intermediates could include enolates, aldol (B89426) adducts, or various metal-complexed species in catalyzed reactions. Without specific studies on 5-Chloro-3,3-dimethylindan-1-one, any discussion of its key intermediates would be purely speculative and based on analogies to other substituted indanones.
Stereochemical Outcomes and Transition State Analysis
The presence of a chiral center, which can be formed during a reaction, necessitates an understanding of the stereochemical outcomes. This is often rationalized by analyzing the transition state geometries. Given the prochiral nature of the carbonyl carbon in this compound, stereoselective reactions are conceivable. However, there are no published studies detailing the stereochemical outcomes or providing transition state analyses for reactions of this specific compound.
Kinetic and Thermodynamic Aspects of Reactivity
Kinetic and thermodynamic data, such as reaction rates, activation energies, and equilibrium constants, provide quantitative insight into the reactivity of a compound. Such data is fundamental for optimizing reaction conditions and understanding the feasibility of a transformation. Unfortunately, there is a lack of published kinetic and thermodynamic parameters for any transformation involving this compound.
Computational Verification of Proposed Mechanisms
Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for corroborating proposed reaction mechanisms, visualizing transition states, and calculating energetic profiles. While computational studies have been applied to understand the reactivity of other ketones and cyclic compounds, no specific computational investigations on the reaction mechanisms of this compound have been reported in the scientific literature.
5 Chloro 3,3 Dimethylindan 1 One As a Versatile Synthetic Building Block
Synthesis of Complex Organic Molecules
The unique structural features of 5-Chloro-3,3-dimethylindan-1-one allow for its use in the assembly of intricate molecular architectures, including heterocyclic and fused ring systems.
Nitrogen-containing heterocycles are fundamental components in many biologically active compounds and pharmaceuticals. harvard.edu While direct examples of the use of this compound in the synthesis of pyridones and isoquinolines are not extensively documented, its chemical structure suggests its potential as a precursor for such molecules.
Pyridones: Pyridones are a class of heterocyclic compounds that are present in numerous natural products and medicinal compounds. The synthesis of N-substituted 2-pyridones, for instance, can be achieved from various primary amine building blocks. nih.gov Given that this compound can be converted to its corresponding amine, (1S)-5-chloro-3,3-dimethylindan-1-amine, this amine derivative could potentially serve as a building block in the synthesis of novel pyridone structures. lookchem.com
Isoquinolines: Isoquinolines are another important class of nitrogen-containing heterocycles. Various synthetic methods for isoquinolines exist, some of which involve the cyclization of precursors derived from ketones. researchgate.netorganic-chemistry.org The ketone functional group in this compound could, in principle, be utilized in condensation and cyclization reactions to form isoquinoline-like structures. For example, a three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne can be used to assemble multisubstituted isoquinolines. organic-chemistry.org The application of such methods to this compound could lead to the formation of novel and complex isoquinoline (B145761) derivatives.
The indanone core of this compound is itself a fused ring system, and it serves as an excellent scaffold for the construction of more elaborate polycyclic molecules. A prime example of this is its role in the synthesis of the oxadiazine insecticide, Indoxacarb. A derivative of this compound, namely 5-chloro-2-methoxycarbonyl-1-indanone, is a key intermediate in the formation of the complex fused oxadiazine ring system of Indoxacarb. asianpubs.org This transformation highlights the utility of the indanone skeleton in constructing intricate, multi-ring structures with significant biological activity.
Furthermore, the general reactivity of indanones allows for their participation in reactions that lead to other types of fused heterocycles. For instance, the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines has been achieved through a three-component domino reaction, demonstrating a pathway to new C³-substituted fused systems. nih.gov
Preparation of Novel Chemical Entities and Compound Libraries
The development of new chemical entities with potential applications in medicine and agriculture is a major focus of chemical research. This compound and its derivatives are valuable starting materials for generating novel molecules. The synthesis of Indoxacarb and its analogues is a clear demonstration of how this chemical scaffold can be used to create new and effective insecticides. asianpubs.org
The structural framework of this compound can be systematically modified to produce a collection of related compounds, often referred to as a compound library. Such libraries are instrumental in exploring structure-activity relationships and in the discovery of new lead compounds for drug development. The downstream products of this compound, such as (1S)-5-chloro-3,3-dimethylindan-1-amine and (2R)-2-{[(1S)-5-chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl]amino}-2-phenylethanol, are examples of how the core structure can be elaborated to create new chemical entities. lookchem.com
Role in Target-Oriented Synthesis and Methodology Development
Target-oriented synthesis aims to create a specific, often complex, molecule with a predefined biological or material function. This compound and its derivatives have proven to be crucial intermediates in the target-oriented synthesis of the insecticide Indoxacarb. asianpubs.org An improved and environmentally friendly method for the preparation of 5-chloro-2-methoxycarbonyl-1-indanone, a key intermediate for Indoxacarb, has been developed, underscoring the importance of this synthetic route. asianpubs.org
The synthesis of 5-chloro-1-indanone (B154136) itself has been the subject of methodology development to improve efficiency and reduce environmental impact. For instance, a method involving the reaction of 3-chlorobenzaldehyde (B42229) with propionic acid followed by a Friedel-Crafts acylation has been patented, offering a simpler and more scalable process compared to previous routes. beilstein-journals.orggoogle.comchemicalbook.com Such advancements in synthetic methodology are critical for the large-scale production of important chemical intermediates.
Advanced Analytical and Spectroscopic Methodologies in Research on 5 Chloro 3,3 Dimethylindan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. For 5-Chloro-3,3-dimethylindan-1-one, high-resolution NMR techniques, including one-dimensional (¹H and ¹³C) and multidimensional experiments, are indispensable for confirming its covalent framework and stereochemistry.
Multidimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While standard ¹H and ¹³C NMR provide information on the chemical environment and number of different nuclei, multidimensional NMR experiments are crucial for assembling the molecular puzzle. researchgate.netresearchgate.netsdsu.edu
COrrelation SpectroscopY (COSY) establishes proton-proton (¹H-¹H) coupling correlations within the molecule. In this compound, COSY spectra would be expected to show correlations between the aromatic protons on the benzene (B151609) ring and between the methylene (B1212753) protons of the five-membered ring. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps direct one-bond correlations between protons and the carbons they are attached to. This technique is instrumental in assigning the carbon signals in the ¹³C NMR spectrum by linking them to their directly bonded protons. researchgate.netsdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC) provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netresearchgate.netsdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to the quaternary carbon at position 3 and the adjacent methylene carbon, as well as to the carbonyl carbon at position 1.
The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of related indanone structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~205 |
| C2 (-CH₂-) | ~2.7 | ~53 |
| C3 (-C(CH₃)₂-) | - | ~43 |
| C3a (Ar-C) | - | ~155 |
| C4 (Ar-CH) | ~7.6 | ~125 |
| C5 (Ar-C-Cl) | - | ~138 |
| C6 (Ar-CH) | ~7.4 | ~128 |
| C7 (Ar-CH) | ~7.8 | ~135 |
| C7a (Ar-C) | - | ~140 |
| -CH₃ | ~1.3 | ~29 |
Quantitative NMR (qNMR) for Reaction Yield and Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of compounds without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of this compound can be accurately determined. This method is non-destructive and provides a direct measurement of the molar concentration of the analyte. The purity is calculated based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) is a key technique for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₁₁ClO), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the elemental composition. rsc.org
Fragmentation Pathway Analysis
In addition to providing the molecular weight, mass spectrometry bombards the molecule with electrons, causing it to fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. For this compound, the presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu
Key fragmentation pathways for ketones often involve cleavage adjacent to the carbonyl group (α-cleavage). Expected fragmentation patterns for this compound would include:
Loss of a methyl group (-15 Da) to form a stable acylium ion.
Loss of a propyl group containing the two methyls and a methylene.
Cleavage of the bond between the carbonyl and the aromatic ring.
The following table outlines some plausible fragment ions that could be observed in the mass spectrum of this compound.
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |
| [M]⁺ | [C₁₁H₁₁ClO]⁺ | 194 |
| [M+2]⁺ | [C₁₁H₁₁(³⁷Cl)O]⁺ | 196 |
| [M-CH₃]⁺ | [C₁₀H₈ClO]⁺ | 179 |
| [M-C₃H₇]⁺ | [C₈H₄ClO]⁺ | 151 |
| [C₇H₄Cl]⁺ | Chlorinated benzoyl cation | 139 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These techniques are complementary and can be used to monitor the progress of a reaction, for instance, by observing the appearance or disappearance of characteristic vibrational bands.
For this compound, the most prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed in the region of 1700-1725 cm⁻¹ for α,β-unsaturated ketones. Other characteristic bands would include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and aromatic C=C stretching (around 1600 cm⁻¹ and 1450 cm⁻¹). The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of this compound, it is possible to obtain precise atomic coordinates, bond lengths, bond angles, and torsional angles. This provides unambiguous confirmation of the connectivity and stereochemistry of the molecule in the solid state. PubChem lists a crystal structure for the related compound 5-chloro-1-indanone (B154136), indicating that such analyses are feasible for this class of compounds. nih.gov The crystallographic data would also reveal details about the planarity of the indanone ring system and the conformation of the five-membered ring.
Advanced Chromatographic Techniques for Reaction Monitoring and Purification
Chromatographic techniques are pivotal in the analysis of this compound and its related compounds. They allow for the separation, identification, and quantification of individual components within a mixture, which is crucial during both the synthesis and purification stages.
HPLC is a powerful analytical technique used for the separation of non-volatile and thermally unstable compounds. In the context of this compound research, HPLC is frequently employed to monitor the progress of chemical reactions and to determine the purity of the synthesized product.
For instance, in the preparation of the related compound, 5-chloro-2,3-dihydro-1H-inden-1-one, HPLC was utilized to assess the purity of the crude product. google.com The analysis was performed using a Zorbax® SBC8 column (25 cm) with a mobile phase of 70:30 water:acetonitrile (B52724) and UV detection at 294 nm. google.com This method allowed for the quantification of the desired product, indicating that the crude solid contained 84% of 5-chloro-2,3-dihydro-1H-inden-1-one. google.com
The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity. Reversed-phase columns, such as C8 or C18, are commonly used for the analysis of indanone derivatives due to their ability to separate compounds based on hydrophobicity. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be adjusted to fine-tune the retention times of the analytes. UV detection is often preferred as the indanone ring system contains a chromophore that absorbs UV light, providing a strong and quantifiable signal.
A study on the hydrolysis of 1-bromo-3-chloro-5,5-dimethylhydantoin highlighted the need for a "sensitive" HPLC analytical method when working with "cold" or non-radiolabeled material. epa.gov This underscores the importance of method development to achieve the necessary limits of detection and quantification for accurate analysis, especially when dealing with trace impurities or low concentration samples.
Table 1: HPLC Parameters for Analysis of Related Indanone Compounds
| Parameter | Details |
| Column | Zorbax® SBC8, 25 cm google.com |
| Mobile Phase | 70:30 Water:Acetonitrile google.com |
| Detection | UV at 294 nm google.com |
| Analyte | 5-chloro-2,3-dihydro-1H-inden-1-one google.com |
| Purity Determined | 84% google.com |
Gas Chromatography is another essential analytical technique, particularly well-suited for the analysis of volatile and thermally stable compounds. While specific GC methods for this compound are not extensively detailed in the provided search results, the principles of GC analysis are broadly applicable to its characterization and the analysis of its volatile precursors and potential byproducts.
In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation of components is achieved based on their differential partitioning between the stationary phase coated on the inside of the column and the mobile phase, which is an inert gas such as helium or nitrogen. The choice of the column, specifically its stationary phase, is crucial for effective separation. Columns with non-polar or mid-polar stationary phases are often suitable for the analysis of compounds like indanones.
The temperature of the GC oven is a critical parameter that can be programmed to ramp up over the course of the analysis. This temperature programming allows for the efficient elution of compounds with a wide range of boiling points. Following separation in the column, the components are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is a particularly powerful combination as it provides both retention time data for quantification and mass spectral data for definitive identification of the compounds.
While direct examples for this compound are not available, the synthesis of its precursor, 5-chloro-1-indanone, often involves starting materials and intermediates that are amenable to GC analysis. For example, the synthesis from 3',4-dichloropropiophenone involves volatile compounds that could be monitored by GC to track reactant consumption and product formation.
Table 2: General GC Parameters Applicable to Indanone Analysis
| Parameter | General Conditions |
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-5) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | Typically 250-280 °C |
| Oven Program | Temperature ramp from a lower temperature (e.g., 50-100 °C) to a higher temperature (e.g., 250-300 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | Typically 280-300 °C |
Computational Chemistry and Theoretical Modeling of 5 Chloro 3,3 Dimethylindan 1 One
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is often employed to predict a wide range of molecular properties with a good balance of accuracy and computational cost. For 5-chloro-3,3-dimethylindan-1-one, DFT calculations would be instrumental in understanding its fundamental electronic characteristics.
Prediction of Spectroscopic Properties
While specific experimental and computationally predicted spectroscopic data for this compound are not widely published, DFT calculations are a standard method for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. The process involves optimizing the molecular geometry and then calculating the relevant spectroscopic parameters at a chosen level of theory and basis set. For instance, the B3LYP functional with a 6-31G(d,p) basis set is a common choice for such predictions. Comparing these theoretical spectra with experimental data can aid in the structural elucidation and assignment of spectral features. General studies on similar chloro-substituted or methylated cyclic ketones have demonstrated a good correlation between DFT-calculated and experimental spectroscopic data. nanobioletters.comresearchgate.net
Analysis of Molecular Orbitals and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
From these orbital energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can help in predicting its behavior in chemical reactions. For this compound, one would expect the electron-withdrawing nature of the chloro group and the carbonyl group to influence the energies and distributions of the frontier orbitals.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is fundamental to its properties and reactivity. This compound has a bicyclic indanone core with a five-membered ring fused to a benzene (B151609) ring. The five-membered ring is not planar and can adopt different conformations. Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies to construct an energy landscape.
Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to systematically explore the conformational space of the molecule. For each identified conformer, a geometry optimization would be performed to find the local energy minimum. The relative energies of these conformers would indicate their population at a given temperature. The presence of the two methyl groups at the 3-position will significantly influence the conformational preferences of the five-membered ring.
Reaction Pathway Modeling and Activation Energy Calculations
Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the transition state structures that connect reactants to products and calculating the activation energies for these transformations. Such studies provide valuable insights into the feasibility and kinetics of a reaction.
For example, the reaction of this compound with a nucleophile would proceed via attack at the electrophilic carbonyl carbon. Computational modeling could be used to map out the potential energy surface for this reaction, identifying the transition state and any intermediates. The calculated activation energy would provide a quantitative estimate of the reaction rate. Studies on related ketones have utilized computational methods to understand reaction mechanisms and stereoselectivity. acs.org
Quantum Chemical Insights into Structure-Reactivity Relationships
By combining the information from electronic structure calculations, conformational analysis, and reaction pathway modeling, it is possible to establish structure-reactivity relationships. These relationships explain how the specific structural features of this compound, such as the chloro substituent and the dimethylated carbon, influence its chemical behavior.
Future Research Directions and Unexplored Avenues in 5 Chloro 3,3 Dimethylindan 1 One Chemistry
Development of Novel Catalytic Systems for Transformations
The development of innovative catalytic systems is paramount for unlocking the full potential of 5-Chloro-3,3-dimethylindan-1-one. Future research could productively focus on several key areas:
C-H Activation: Transition-metal catalyzed C-H activation has emerged as a powerful tool for the functionalization of aromatic and aliphatic systems. chinesechemsoc.orgoup.comrsc.orgnih.gov For this compound, rhodium(III) or palladium(II) catalysts could be explored for the direct arylation, alkenylation, or alkylation of the aromatic ring. oup.comrsc.orgnih.gov The presence of the chloro and dimethyl groups will influence the regioselectivity of these reactions, and systematic studies are needed to understand and control these effects. The development of new ligands could further enhance the efficiency and selectivity of these transformations. organic-chemistry.org
Asymmetric Catalysis: The synthesis of chiral indanone derivatives is of significant interest. Future work could involve the development of catalytic systems for the asymmetric reduction of the ketone functionality, leading to chiral indanols. Furthermore, catalytic asymmetric α-functionalization of the ketone would provide access to a range of enantioenriched derivatives.
Cross-Coupling Reactions: The chloro substituent on the aromatic ring serves as a handle for various cross-coupling reactions. While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are established methods, the development of more active and robust catalyst systems, potentially utilizing earth-abundant metals like iron or nickel, would be a significant advancement.
A summary of potential catalytic transformations for this compound is presented in Table 1.
| Catalytic Transformation | Potential Catalyst System | Potential Products | Relevant Research Area |
| C-H Arylation | [Rh(Cp*)Cl2]2, AgSbF6 | Arylated indanone derivatives | C-H Activation |
| Asymmetric Hydrogenation | Ru(II) or Rh(I) with chiral ligands | Enantioenriched indanols | Asymmetric Catalysis |
| Suzuki-Miyaura Coupling | Pd(OAc)2, SPhos | Aryl-substituted indanones | Cross-Coupling Reactions |
| Buchwald-Hartwig Amination | Pd2(dba)3, BINAP | Amino-substituted indanones | Cross-Coupling Reactions |
Exploration of Photochemical and Electrochemical Reactions
Photochemistry and electrochemistry offer alternative, often milder, methods for inducing chemical transformations.
Photochemical Reactions: The carbonyl group of this compound makes it a candidate for various photochemical reactions. researchgate.netresearchgate.netbeilstein-journals.org Irradiation in the presence of a hydrogen donor could lead to the formation of the corresponding pinacol, a reaction well-documented for other aromatic ketones. libretexts.org Intramolecular [2+2] photocycloadditions could be explored by introducing an appropriate unsaturated tether to the indanone scaffold. acs.orgrsc.org Furthermore, the chloro-aromatic moiety could participate in photochemical halogen conversion reactions. google.com
Electrochemical Reactions: The electrochemical reduction of ketones to alcohols is a well-established process and could be applied to this compound to produce the corresponding indanol under mild conditions. rsc.orgresearchgate.netbohrium.com The electrochemical reduction of the carbon-chlorine bond is another potential avenue for derivatization. Conversely, electrochemical oxidation could be investigated to functionalize the aromatic ring or the α-position of the ketone.
Expanding its Utility in Materials Science Precursor Synthesis
The rigid, planar structure of the indanone core makes it an attractive building block for functional materials.
Polymer Synthesis: Derivatives of this compound could serve as monomers for the synthesis of novel polymers. For instance, the indanone moiety could be incorporated into the backbone of polyesters, polyamides, or polyimides, potentially imparting enhanced thermal stability and specific mechanical properties. The synthesis of poly(indene) derivatives has been shown to produce materials with high gas permeability. acs.orgtandfonline.com
Functional Dyes and Organic Electronics: The indanone scaffold is found in some functional dyes. rsc.org By strategic modification of the this compound structure, for example, through the introduction of electron-donating and -accepting groups via cross-coupling reactions, it may be possible to synthesize novel chromophores with interesting photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes.
Bio-Inspired Chemical Transformations (excluding biological activity/effects)
Nature often provides inspiration for the development of novel and efficient chemical reactions.
Biomimetic Synthesis: The indanone core is present in some natural products. nih.gov Biomimetic approaches, which seek to mimic the biosynthetic pathways of these natural products, could be applied to the synthesis of complex molecules starting from this compound. This could involve, for example, enzyme-catalyzed reactions or the use of biomimetic catalysts that mimic the function of enzymes. europa.eunih.govrsc.org
Enzyme-Mimicking Catalysis: The development of small molecule catalysts that mimic the active sites of enzymes is a growing field. nih.govrsc.org Future research could focus on designing and synthesizing catalysts that can selectively functionalize this compound in a manner analogous to enzymatic reactions, for instance, through selective hydroxylation or oxidation reactions.
Rational Design of New Derivatization Strategies
A systematic approach to the derivatization of this compound will be crucial for exploring its full synthetic potential.
Functional Group Interconversion: The existing functional groups—the ketone, the chloro substituent, and the aromatic ring—can be transformed into a wide array of other functionalities. For example, the ketone can be converted to an oxime, hydrazone, or subjected to the Wittig reaction. The chloro group can be displaced by a variety of nucleophiles or used in coupling reactions.
Ring-Expansion and Rearrangement Reactions: The indanone skeleton can potentially undergo ring-expansion reactions to form larger carbocyclic or heterocyclic systems. Acid-catalyzed rearrangements could also lead to novel molecular scaffolds.
Multicomponent Reactions: The development of multicomponent reactions involving this compound would provide a highly efficient route to complex molecules in a single step. For example, a Passerini or Ugi reaction involving the ketone could be explored.
A summary of potential derivatization strategies is presented in Table 2.
| Derivatization Strategy | Reagents/Conditions | Potential Products | Relevant Research Area |
| Wittig Reaction | Phosphonium ylides | Alkenyl-substituted indanes | Functional Group Interconversion |
| Nucleophilic Aromatic Substitution | NaOMe, high temperature | 5-Methoxy-3,3-dimethylindan-1-one | Functional Group Interconversion |
| Beckmann Rearrangement | H2SO4, on the corresponding oxime | Lactams | Rearrangement Reactions |
| Passerini Reaction | Isocyanide, Carboxylic acid | α-Acyloxy carboxamides | Multicomponent Reactions |
Q & A
Q. What are the common synthetic routes for 5-chloro-3,3-dimethylindan-1-one?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or alkylation strategies. For example, chlorination of 3,3-dimethylindan-1-one derivatives using reagents like POCl₃ or SOCl₂ under controlled conditions can introduce the chloro substituent. Adaptations from similar indanone syntheses (e.g., 5,6-dimethoxy-3,3-dimethylindan-1-one) suggest using anhydrous solvents (e.g., dichloromethane) and Lewis acids (e.g., AlCl₃) for cyclization . Purification often employs column chromatography or recrystallization, monitored by GC-MS and IR spectroscopy for structural confirmation .
Q. What analytical techniques are recommended for characterizing purity and structure?
- Methodological Answer :
- GC-MS : For assessing purity and identifying volatile byproducts during synthesis .
- IR Spectroscopy : To confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) and chloro-substituent vibrations .
- X-ray Crystallography : For definitive structural elucidation, as demonstrated in studies of related halogenated indanones .
- Elemental Analysis : To verify empirical composition, particularly for novel derivatives .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : While specific data for this compound are limited, general precautions for halogenated ketones apply:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (tested to EN 374), eye/face protection, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Management : Avoid discharge into drains; use sealed containers for disposal .
Advanced Research Questions
Q. How does the chloro substituent influence the reactivity of 3,3-dimethylindan-1-one derivatives in oxidative amination?
- Methodological Answer : The electron-withdrawing chloro group at position 5 enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by amines. In oxidative amination (e.g., with NH₃/O₂ systems), the chloro group stabilizes intermediates via inductive effects, as observed in Hammett analysis of similar indanones. This reduces the energy barrier for β-hydrogen elimination, promoting product formation even without aromatic stabilization . Comparative studies with bromo/fluoro analogs show chloro derivatives exhibit moderate reactivity due to balanced electronic and steric effects .
Q. How can Hammett analysis be applied to study reaction mechanisms involving this compound?
- Methodological Answer : Hammett plots (log k vs. σ substituent constants) reveal electronic effects in rate-determining steps. For this compound, a positive ρ value in oxidative amination indicates electron-deficient transition states, consistent with oxidative mechanisms. This approach requires synthesizing analogs with varying substituents (e.g., -NO₂, -OCH₃) and measuring reaction rates under standardized conditions .
Q. What strategies are effective in synthesizing Schiff base derivatives from this compound?
- Methodological Answer : Condensation with primary amines (e.g., aniline derivatives) in refluxing ethanol or DMF yields Schiff bases. Catalytic acid (e.g., glacial acetic acid) accelerates imine formation. For sterically hindered amines, microwave-assisted synthesis reduces reaction time. Characterization via ¹H/¹³C NMR and single-crystal XRD confirms regioselectivity and tautomeric forms .
Q. How do chloro substituents affect biological activity compared to bromo/fluoro analogs?
- Methodological Answer : Chloro derivatives often exhibit lower lipophilicity (logP) than bromo analogs, impacting membrane permeability. In receptor binding assays (e.g., aryl hydrocarbon receptor antagonism), chloro groups provide optimal steric bulk for hydrophobic pockets, as seen in structurally related indanones. Fluorine’s electronegativity may enhance binding but reduce metabolic stability. Computational docking and QSAR models are critical for rational design .
Contradictions and Research Gaps
- Synthesis Efficiency : reports 25% yield for hemiaminal products in oxidative amination, suggesting competing pathways. Optimizing catalysts (e.g., transition-metal complexes) or solvent systems (e.g., ionic liquids) may improve selectivity .
- Biological Target Specificity : While highlights receptor antagonism, the exact binding mode of this compound remains unclear. Comparative studies with E/Z-isomers could resolve stereochemical influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
